N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-10-3-2-4-12(7-10)19(16,17)14-8-13(15)11-5-6-18-9-11/h2-7,9,13-15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEBVJCQPWJLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzenesulfonyl chloride with 2-aminoethanol to form the intermediate N-(2-hydroxyethyl)-3-methylbenzenesulfonamide. This intermediate is then reacted with thiophene-3-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium hydride (NaH) for nucleophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Structural Features
The compound is characterized by the following structural components:
- Thiophene Ring : A five-membered aromatic ring containing sulfur, contributing to the compound's electron-rich nature.
- Hydroxyethyl Group : Enhances solubility and potential hydrogen bonding interactions.
- Benzenesulfonamide Moiety : Known for its biological activity, particularly in antimicrobial applications.
Biological Activities
Recent studies have highlighted several biological activities associated with N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains and yeasts. It was evaluated using the microdilution method against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
Antioxidant Activity
Research indicates that this compound exhibits moderate antioxidant activity, which is crucial for protecting cells from oxidative stress.
Anti-inflammatory Properties
The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy of this compound across different biological models:
| Study | Biological Model | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |
| Study 2 | MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation and induces cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 4.8 | Decreases viability through mitochondrial dysfunction |
These findings suggest that the compound exhibits promising anticancer properties through mechanisms such as apoptosis induction and cell cycle regulation.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog 1: 3-Chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide
- Molecular Formula: C₁₆H₁₈ClNO₄S₂
- Key Features :
- Substitution at the benzene ring: 3-chloro and 2-methyl groups.
- Additional hydroxyethoxy chain on the ethyl linker.
- The hydroxyethoxy group may improve water solubility due to increased polarity .
Structural Analog 2: N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Molecular Formula: C₁₇H₁₄F₃NO₃S₃
- Key Features :
- Dual thiophene substitution (2-yl and 3-yl positions).
- Trifluoromethyl (-CF₃) group on the benzene ring.
- Comparison: The trifluoromethyl group is strongly electron-withdrawing, which could alter electronic distribution and metabolic stability compared to the methyl group in the parent compound.
Structural Analog 3: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl)
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Key Features :
- Triazine ring linked via a sulfonylurea bridge.
- Methoxy and methyl substitutions on the triazine.
- The triazine ring introduces distinct hydrogen-bonding capabilities, differing from the thiophene-based hydrophobicity in the parent compound .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Electronic Effects : The 3-methyl group in the parent compound provides mild electron-donating effects, while analogs with chloro or trifluoromethyl groups exhibit increased electron-withdrawing character, which may influence reactivity in nucleophilic substitution or redox reactions .
- Biological Activity : Although direct pharmacological data for the parent compound are unavailable, sulfonamides with trifluoromethyl groups (e.g., Analog 2) are often associated with enhanced metabolic stability and target selectivity in drug discovery .
- Synthetic Challenges: The hydroxyethyl-thiophene moiety in the parent compound requires precise stereochemical control during synthesis, a challenge less pronounced in analogs with simpler linkers (e.g., sulfonylureas in ).
Biological Activity
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H15NO3S
- Molecular Weight : 273.33 g/mol
- CAS Number : Not specified in the sources.
The compound features a thiophene ring, which is known for its biological activity, particularly in antimicrobial and anticancer studies.
Synthesis
Recent studies have reported efficient synthetic routes for similar sulfonamide compounds, which may be adapted for this compound. For instance, methods involving nucleophilic substitution reactions and coupling reactions with thiophenes have shown promise in synthesizing biologically active derivatives .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamide derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 10–100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Sulfonamides have been studied for their anticancer properties, particularly through mechanisms involving inhibition of carbonic anhydrase and other enzymes critical for tumor growth. Research indicates that modifications to the sulfonamide moiety can enhance cytotoxicity against cancer cell lines. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cells at micromolar concentrations .
Enzyme Inhibition
This compound may also exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE). Compounds designed with similar functional groups have shown promising results in inhibiting AChE, which is relevant for conditions like Alzheimer's disease. Inhibitory concentrations (IC50 values) for related compounds were reported as low as 2.7 µM .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives against bacterial strains. The results indicated that modifications to the aromatic ring significantly affected antimicrobial potency, suggesting that this compound could be optimized for enhanced activity .
- Cytotoxicity Assessment : In a cytotoxicity assay involving various cancer cell lines, a related sulfonamide demonstrated an IC50 of 5 µM against breast cancer cells, indicating potential for further development of this compound as an anticancer agent .
Research Findings Summary Table
Q & A
Basic: What are the key considerations for synthesizing N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide in a laboratory setting?
The synthesis involves multi-step reactions, starting with the sulfonamide bond formation between 3-methylbenzenesulfonyl chloride and a thiophene-containing amine intermediate. Critical steps include:
- Sulfonylation : Reacting the amine intermediate with 3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Hydroxyethyl Group Introduction : Controlled reduction or hydroxylation of a precursor to install the 2-hydroxyethyl moiety, ensuring stereochemical integrity if applicable .
- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide protons at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 336.08) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns under gradient elution .
Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during sulfonamide bond formation?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonyl chloride reactivity while minimizing side reactions .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling, increasing yields from ~60% to >85% .
- Temperature Control : Maintaining 0–5°C during sulfonylation reduces hydrolysis of the sulfonyl chloride .
Advanced: What experimental approaches are recommended to investigate the biological activity of this compound in anti-inflammatory or anticancer research?
- Enzyme Inhibition Assays : Screen against cyclooxygenase (COX-2) for anti-inflammatory activity, using indomethacin as a positive control .
- Cell Viability Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, with dose-response curves for potency evaluation .
- Molecular Docking : Computational modeling to predict binding interactions with target proteins (e.g., COX-2 or EGFR kinases) .
Advanced: How should researchers address contradictory data regarding the biological activity of sulfonamide derivatives like this compound?
- Standardized Assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent bioactivity .
- Comparative SAR Studies : Synthesize analogs with systematic modifications (e.g., replacing the thiophene with furan) to isolate structural determinants of activity .
Basic: What are the primary structural features of this compound that influence its reactivity?
- Sulfonamide Group (-SO2NH-) : Participates in hydrogen bonding with biological targets and affects solubility (logP ~2.1) .
- Thiophene Ring : Enhances π-π stacking in protein binding pockets and contributes to electron-rich regions for electrophilic substitutions .
- Hydroxyethyl Chain : Provides a site for derivatization (e.g., esterification) or hydrogen bonding in molecular recognition .
Advanced: What strategies can mitigate challenges in purifying this compound due to its polar functional groups?
- Mixed-Solvent Recrystallization : Use ethanol/water (7:3 v/v) to balance solubility and yield .
- Ion-Exchange Chromatography : Separate charged impurities using DEAE-cellulose columns at pH 6.5–7.0 .
- Derivatization : Temporarily protect the hydroxy group (e.g., as a TBS ether) to reduce polarity during silica gel chromatography .
Advanced: How can computational chemistry aid in predicting the physicochemical properties of this compound?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
- Molecular Dynamics Simulations : Model solvation behavior in aqueous and lipid environments to estimate logP and membrane permeability .
- ADMET Prediction Tools : Use platforms like SwissADME to forecast bioavailability, CYP450 interactions, and toxicity risks .
Basic: What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust or vapors .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonyl chloride reactions) before disposal .
Advanced: What methodologies are suitable for studying the metabolic pathways of this compound in preclinical models?
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs to track metabolite formation via scintillation counting .
- LC-MS/MS Analysis : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsome incubations .
- In Vivo Pharmacokinetics : Administer the compound to rodent models and measure plasma concentration-time profiles to calculate half-life and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
